![molecular formula C19H21N3O3S2 B2956983 6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 954680-89-8](/img/structure/B2956983.png)

6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

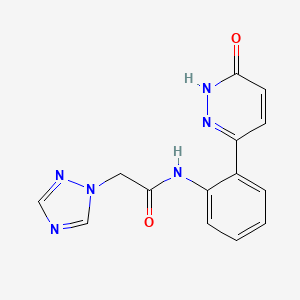

“6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It’s a hybrid compound consisting of isothiazole and piperazine moieties .

Synthesis Analysis

The synthesis of such compounds usually involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by NMR and mass spectral data . The exact structure of “this compound” would require more specific data.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for “this compound” would require more specific data.Scientific Research Applications

Synthesis and Microbial Studies

This compound is involved in the synthesis of new derivatives with potential antibacterial and antifungal activities. Patel and Agravat (2007) outlined a methodology for preparing derivatives of benzothiazole, which showed considerable antimicrobial properties against several strains of bacteria and fungi. This research emphasizes the compound's utility in developing new antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial and Antiproliferative Activities

Further studies have demonstrated the compound's role in synthesizing benzothiazole derivatives with significant antimicrobial and antiproliferative effects. For instance, Al-Soud et al. (2008) synthesized benzothiazole bearing piperazino-arylsulfonamides, showing activity against tumor-derived cell lines and microbial strains, suggesting its potential in cancer therapy and as an antimicrobial agent (Al-Soud et al., 2008).

Anti-tuberculosis Activity

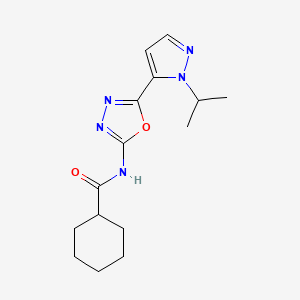

The synthesis and evaluation of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives by Naidu et al. (2014) revealed moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This indicates the compound's potential application in developing new anti-tubercular agents (Naidu et al., 2014).

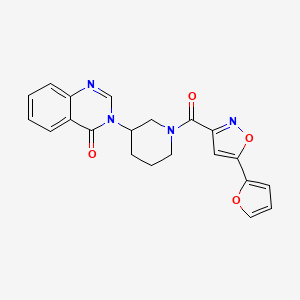

Antiproliferative and Anti-HIV Activities

Al-Soud and colleagues (2010) also explored derivatives of 2-Piperazino-1,3-benzo[d]thiazoles for their in vitro antiproliferative and anti-HIV activities. Some derivatives showed remarkable effects on human tumor-derived cell lines, though no activity against HIV-1 and HIV-2 was noted. This research points towards the compound's relevance in cancer research (Al-Soud et al., 2010).

Antibacterial Activity of Piperazinyl Quinolone Derivatives

Foroumadi et al. (2005) synthesized N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, evaluating their antibacterial activity. These derivatives showed high activity against Gram-positive bacteria, indicating the compound's use in developing new antibacterial drugs (Foroumadi et al., 2005).

Future Directions

The future directions for research on “6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole” and similar compounds could involve further exploration of their biological activities . This could include testing their effectiveness as antipsychotic drugs , as well as exploring other potential therapeutic applications.

Properties

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-2-25-15-8-9-17-18(14-15)26-19(20-17)21-10-12-22(13-11-21)27(23,24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOHZVAHLVOHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2956903.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2956907.png)

![2-(2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2956908.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2956909.png)

![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2956910.png)

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956911.png)

![1-(5-(2-methoxyphenyl)-2'-phenyl-5'-(thiophen-3-yl)-3,3',4,4'-tetrahydro-2H,2'H-[3,3'-bipyrazol]-2-yl)ethanone](/img/structure/B2956913.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2956914.png)

![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)